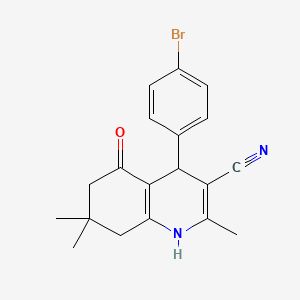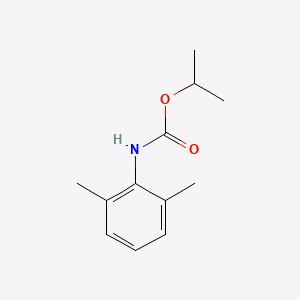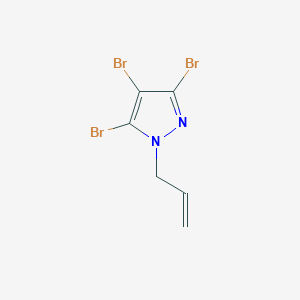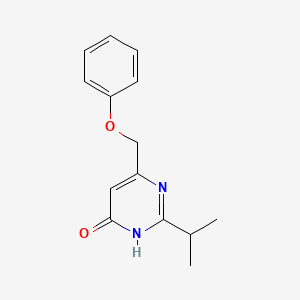
4-(4-Bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril ist eine komplexe organische Verbindung, die zur Klasse der Chinolinderivate gehört. Diese Verbindung ist durch das Vorhandensein einer Bromphenylgruppe, einer Trimethylgruppe und einer Carbonitrilgruppe gekennzeichnet, die an einen Hexahydrochinolinring gebunden sind. Sie ist von großem Interesse in den Bereichen der pharmazeutischen Chemie und der organischen Synthese aufgrund ihrer potenziellen biologischen Aktivitäten und vielseitigen chemischen Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(4-Bromphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren ist die Hantzsch-Reaktion, eine mehrkomponentige Reaktion, an der ein Aldehyd, ein β-Ketoester und Ammoniumacetat beteiligt sind. Die Reaktionsbedingungen umfassen häufig das Rückflusskochen in Ethanol oder einem anderen geeigneten Lösungsmittel, gefolgt von der Reinigung durch Umkristallisation oder Chromatographie .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Synthesegeräten kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungstechniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) integrieren, um die Reinheit des Endprodukts sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(4-Bromphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolinderivate mit verschiedenen funktionellen Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe in eine Amingruppe umwandeln.
Substitution: Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators werden häufig verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH₃) oder Kalium-tert-butoxid (KOtBu) können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolin-5-carbonsäurederivate ergeben, während die Reduktion Amin-substituierte Hexahydrochinoline erzeugen kann .
Wissenschaftliche Forschungsanwendungen
4-(4-Bromphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es wird auf seine potenziellen Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle und Arzneimittel.
Materialwissenschaften: Sie wird bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen und optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(4-Bromphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So könnte seine Antikrebsaktivität auf die Hemmung spezifischer Enzyme oder Signalwege zurückzuführen sein, die an Zellproliferation und -überleben beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen mit hoher Affinität zu binden, was zu einer Störung von Zellprozessen führt .
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high affinity, leading to the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Bromphenylessigsäure: Teilt die Bromphenylgruppe, unterscheidet sich aber in der Gesamtstruktur und den funktionellen Gruppen.
4-Brombenzonitril: Enthält die Bromphenyl- und Carbonitrilgruppen, aber keinen Chinolinring.
N-{4-[(4-Bromphenyl)sulfonyl]benzoyl}-L-valin: Ähnlich darin, dass es eine Bromphenylgruppe hat, unterscheidet sich aber durch das Vorhandensein einer Sulfonyl- und Benzoylgruppe.
Einzigartigkeit
4-(4-Bromphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carbonitril ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und der Hexahydrochinolinringstruktur einzigartig. Diese einzigartige Struktur trägt zu seiner besonderen chemischen Reaktivität und potenziellen biologischen Aktivitäten bei, was es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen macht .
Eigenschaften
CAS-Nummer |
397875-48-8 |
|---|---|
Molekularformel |
C19H19BrN2O |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H19BrN2O/c1-11-14(10-21)17(12-4-6-13(20)7-5-12)18-15(22-11)8-19(2,3)9-16(18)23/h4-7,17,22H,8-9H2,1-3H3 |
InChI-Schlüssel |
WXXNEYDWZXZWLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)


![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)




![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)



